Angular Carboxylate Geometry of 2,7-NDC Skeleton Versus Linear 2,6-NDC and 1,4-NDC Isomers
The 2,7-naphthalenedicarboxylate skeleton positions the two carboxylate groups at an angle of approximately 120° relative to each other across the naphthalene core, in contrast to the approximately 180° (linear) carboxylate vector in 2,6-NDC and the acute angle in 1,4-NDC [1]. This geometric distinction is explicitly acknowledged in the primary literature, where 2,7-NDC is described as a 'bent and rigid dicarboxylic ligand' that directs the formation of a 3D chiral microporous Zn-MOF with a nonanuclear [Zn₉] cluster SBU, a topology inaccessible with linear 2,6-NDC or 1,4-NDC linkers [2]. The 2020 systematic investigation by Rabe et al. of four NDC positional isomers (1,4-, 1,8-, 2,3-, and 2,6-NDC) with Group 13 metals further confirmed that each substitution pattern yields distinct inorganic building units and framework topologies — yet noted that 2,7-NDC was not included in that study, underscoring its underexplored status as a structurally differentiated scaffold [1]. The 4,5-dihydroxy substituents on the 2,7-NDC core do not alter the fundamental carboxylate angular relationship but add steric and hydrogen-bonding constraints at the 4,5-positions, which are spatially distinct from the carboxylate-bearing 2,7-positions.
| Evidence Dimension | Carboxylate vector angle / ligand geometry |
|---|---|
| Target Compound Data | 2,7-NDC skeleton: bent geometry, carboxylate groups at ~120° angle (naphthalene 2,7-positions); plus 4,5-dihydroxy substituents |
| Comparator Or Baseline | 2,6-NDC: linear (~180°) carboxylate vector; 1,4-NDC: acute angle; both lack 4,5-OH groups |
| Quantified Difference | Qualitative geometric distinction; 2,7-isomer yields unique nonanuclear Zn₉-cluster MOF topology not reported for 2,6- or 1,4-NDC [2] |
| Conditions | Solvothermal MOF synthesis; crystal structure determination by single-crystal XRD (Park et al., 2009) [2] |
Why This Matters
The angular ligand geometry directly controls framework topology and pore architecture; selecting the 2,7-isomer is a deliberate design choice that cannot be replicated with linear 2,6-NDC or 1,4-NDC linkers.
- [1] Rabe, T.; Pewe, H.; Reinsch, H.; Willhammar, T.; Svensson Grape, E.; Stock, N. Influence of the substitution pattern of four naphthalenedicarboxylic acids on the structures and properties of group 13 metal-organic frameworks and coordination polymers. Dalton Trans. 2020, 49, 4861-4868. DOI: 10.1039/D0DT00387E. View Source
- [2] Park, M.; Moon, D.; Yoon, J. W.; Chang, J.-S.; Lah, M. S. A metal-organic framework based on an unprecedented nonanuclear cluster as a secondary building unit: structure and gas sorption behavior. Chem. Commun. 2009, 2026-2028. DOI: 10.1039/b818648k. View Source
